

Application Note: Structural Characterization of Griseusin A by NMR Spectroscopy

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Compound of Interest		
Compound Name:	Griseusin A	
Cat. No.:	B1258624	Get Quote

Abstract

This application note provides a detailed protocol and data interpretation guide for the structural characterization of the pyranonaphthoquinone antibiotic, **Griseusin A**, using modern nuclear magnetic resonance (NMR) spectroscopy. We present a comprehensive analysis of ¹H, ¹³C, and Heteronuclear Multiple Bond Correlation (HMBC) NMR data, crucial for the unambiguous structural elucidation and verification of this complex natural product. The provided methodologies and data tables are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Griseusin A is a member of the pyranonaphthoquinone class of antibiotics, first isolated from Streptomyces griseus.[1] These compounds are characterized by a unique fused spiro-ring system and have demonstrated a range of biological activities, including antibacterial and cytotoxic properties. Due to its complex stereochemistry and potential as a lead compound for drug discovery, rigorous structural characterization is paramount. High-resolution NMR spectroscopy, including one-dimensional (1 H, 13 C) and two-dimensional (HMBC) techniques, provides the necessary toolkit for the complete assignment of all proton and carbon signals and the elucidation of the molecule's connectivity. This note details the experimental procedures and presents the expected NMR data for a closely related derivative, 3'-O- α -d-forosaminyl-(+)-griseusin A, which serves as an excellent proxy for understanding the core **Griseusin A** scaffold.



Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data, as well as key HMBC correlations for 3'-O-α-d-forosaminyl-(+)-**griseusin A**, recorded in DMSO-d₆. These assignments are based on comprehensive 1D and 2D NMR experiments, including TOCSY, HSQC, and HMBC.[2]

Table 1: 1 H and 13 C NMR Data for 3'-O- α -d-forosaminyl-(+)-**griseusin A** in DMSO-d₆ (500 MHz for 1 H, 125 MHz for 13 C).[2]



Position	δC (ppm)	δΗ (ppm), Multiplicity (J in Hz)
1	95.6	-
3	69.8	4.74, d (5.0)
4	81.9	-
4a	141.2	-
5	160.8	-
5a	118.9	-
6	136.5	7.69, t (7.9)
7	124.0	7.33, d (7.9)
8	119.5	7.76, d (7.9)
9	181.3	-
9a	114.9	-
10	186.3	-
10a	132.8	-
11	35.1	2.95, dd (17.0, 5.0); 2.75, d (17.0)
12	170.8	-
1'	93.7	4.90, br s
2'	28.5	1.85, m; 1.65, m
3'	65.1	3.80, m
4'	68.9	5.49, d (2.9)
5'	35.2	1.95, m
6'	17.9	1.15, d (6.2)
4'-OAc	169.9, 20.8	2.01, s



1"	93.7	4.90, br s
2"	28.5	1.85, m; 1.65, m
3"	65.1	3.80, m
4"	58.9	2.85, m
5"	35.2	1.95, m
6"	17.9	1.15, d (6.2)
N(CH ₃) ₂	40.4	2.54, s

Table 2: Key HMBC Correlations for 3'-O-α-d-forosaminyl-(+)-griseusin A.[2]

Proton(s)	Correlated Carbon(s) (Position)
H-3	C-1, C-4, C-4a, C-11, C-12
H-6	C-5, C-5a, C-8, C-10
H-7	C-5a, C-9, C-8
H-8	C-6, C-9a, C-9
H-11	C-3, C-4, C-10a, C-12
H-1'	C-3', C-5'
H-3'	C-1', C-2', C-4', C-5'
H-4'	C-3', C-5', C-6', 4'-OAc
H-6'	C-4', C-5'
4'-OAc (CH ₃)	4'-OAc (C=O)
H-1"	C-3'
N(CH ₃) ₂	C-4"

Experimental Protocols



1. Sample Preparation

- Dissolve 5-10 mg of purified **Griseusin A** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR:

- Pulse Program: Standard single-pulse (zg30 or similar).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

13C NMR:

- Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on sample concentration.

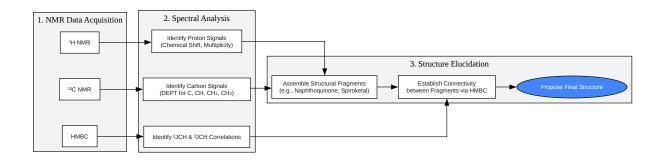


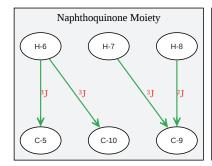
- o Temperature: 298 K.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: Standard gradient-selected HMBC (hmbcgpndqf or similar).
 - Spectral Width (F2 1H): 12-16 ppm.
 - Spectral Width (F1 ¹³C): 200-240 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-32.
 - Long-Range Coupling Constant (JXH): Optimized for 8 Hz to observe 2- and 3-bond correlations.
 - Temperature: 298 K.

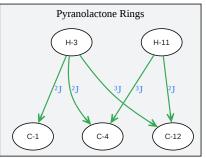
Data Processing and Interpretation Workflow

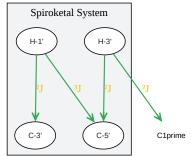
The following diagram illustrates the logical workflow for the structural elucidation of **Griseusin A** using the acquired NMR data.











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References



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- 2. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]
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